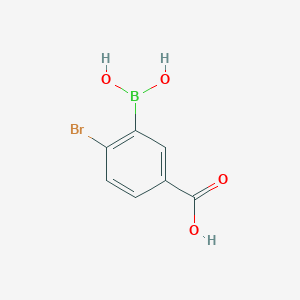

2-Bromo-5-carboxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-carboxyphenylboronic acid is an organoboron compound that features a bromine atom and a carboxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-carboxyphenylboronic acid typically involves the bromination of 5-carboxyphenylboronic acid. The bromination reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Bromo-5-carboxyphenylboronic acid features a bromine atom and a carboxyl group attached to a phenyl ring, along with a boronic acid functional group. Its molecular formula is C7H6BBrO4, and it is recognized for its reactivity in cross-coupling reactions, notably the Suzuki-Miyaura coupling.

Organic Synthesis

- Suzuki-Miyaura Coupling : This compound serves as a versatile building block in the Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds. It allows for the synthesis of complex organic molecules, making it invaluable in pharmaceutical and materials chemistry .

- Reagent in Organic Reactions : this compound is utilized as a reagent in various organic transformations, including substitution reactions that introduce diverse functional groups into organic frameworks.

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential in designing boron-containing drugs. Boronic acids have been shown to exhibit selective toxicity towards cancer cells, making them candidates for targeted cancer therapies .

- Boron Neutron Capture Therapy : this compound is explored for its role in boron neutron capture therapy (BNCT), which is a novel approach to cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .

Biological Applications

- Enzyme Probes : The compound can be employed as a probe to study biological pathways and enzyme activities. Its ability to interact with biological molecules makes it useful in biochemical research .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of boronic acids, including this compound, may exhibit antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.

Material Science

- Development of Polymers and Sensors : this compound is used in synthesizing materials with unique properties, such as polymers and sensors. Its functional groups can be modified to enhance material characteristics like conductivity or responsiveness to environmental stimuli .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura coupling | Enables formation of complex organic molecules |

| Medicinal Chemistry | Drug development and BNCT | Potential for selective toxicity towards cancer cells |

| Biological Applications | Enzyme probes and antimicrobial activity | Interacts with biological molecules; shows antimicrobial effects |

| Material Science | Synthesis of polymers and sensors | Enhances material properties through functionalization |

Case Study 1: Anticancer Properties

A study focused on the application of boronic acids in cancer therapy revealed that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research investigating the interaction of boronic acids with enzymes showed that this compound could effectively inhibit certain proteases. This suggests its utility in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide .

Vergleich Mit ähnlichen Verbindungen

3-Formylphenylboronic Acid: Used in similar coupling reactions but with different reactivity due to the formyl group.

4-Formylphenylboronic Acid: Another variant with distinct electronic properties.

5-Bromo-3-carboxyphenylboronic Acid: Similar structure but with the bromine and carboxyl groups in different positions, affecting its reactivity and applications.

Uniqueness: 2-Bromo-5-carboxyphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of a bromine atom and a carboxyl group on the phenyl ring makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with precise functionalization .

Biologische Aktivität

2-Bromo-5-carboxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological targets, influencing cellular pathways and presenting opportunities for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H8BBrO2

- Molecular Weight : 229.85 g/mol

- Key Functional Groups : Boronic acid, bromine atom, carboxylic acid group.

The boronic acid functionality allows this compound to form reversible complexes with diols and other Lewis bases, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been reported to exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and others.

- The mechanism of action may involve the inhibition of key enzymes involved in cancer cell survival and proliferation.

-

Antioxidant Properties :

- The compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress in cells. It has been shown to scavenge free radicals effectively.

- Specific studies have reported IC50 values indicating its potency in scavenging assays, such as DPPH and CUPRAC methods.

-

Enzyme Inhibition :

- This compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmission and are often targeted in neurodegenerative disease research.

- The compound's IC50 values for enzyme inhibition have been documented, showcasing its potential as a therapeutic agent.

-

Antibacterial Activity :

- Studies have indicated that this compound can effectively inhibit the growth of certain bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential application as an antibacterial agent.

Biological Activity Summary

| Activity Type | Observed Effect | IC50 Values |

|---|---|---|

| Anticancer (MCF-7) | Cytotoxicity | 18.76 ± 0.62 µg/mL |

| Antioxidant | DPPH Scavenging | 0.14 ± 0.01 µg/mL |

| Enzyme Inhibition | Acetylcholinesterase | 115.63 ± 1.16 µg/mL |

| Enzyme Inhibition | Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

| Antibacterial | E. coli inhibition | 6.50 mg/mL |

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various phenylboronic acids, including this compound, revealing significant activity against cancer cell lines while maintaining low toxicity to healthy cells .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how this compound interacts with target enzymes at the molecular level, providing insights into its mechanism of action .

- Antioxidant Mechanism : Research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential role in protective therapies against oxidative damage .

Eigenschaften

IUPAC Name |

3-borono-4-bromobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJQJPLPACWWKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.